molecular formula C10H18O B13745845 (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol CAS No. 19889-94-2

(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol

Cat. No.: B13745845
CAS No.: 19889-94-2
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-MAUMQABQSA-N
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Description

(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its structure consists of a bicyclo[3.1.1]heptane skeleton substituted with hydroxyl (-OH) and methyl groups at positions 3, 2, and 6,4. The stereochemistry (1R,1α,2α,3β,5α) significantly influences its physical and chemical behavior, including solubility, boiling point, and biological interactions. This compound is structurally related to pinene derivatives and shares similarities with camphor and borneol . It has been identified in plant essential oils, such as Dracocephalum tangicum Maxim, and is of interest in synthetic chemistry for applications in fragrances, agrochemicals, and pharmaceuticals .

Properties

CAS No.

19889-94-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m0/s1

InChI Key

REPVLJRCJUVQFA-MAUMQABQSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol involves either:

Extraction from Natural Sources

  • The compound is reported as a constituent of ginger essential oil and related plant extracts.
  • Extraction typically involves steam distillation or solvent extraction of plant material, followed by chromatographic separation (e.g., column chromatography, preparative HPLC) to isolate the pure stereoisomer.
  • This method yields the natural stereochemistry intact but is limited by plant availability and extraction efficiency.

Chemical Synthesis Approaches

Several synthetic strategies have been developed to prepare this bicyclic alcohol with control over stereochemistry:

Starting from Pinene Derivatives
  • The bicyclo[3.1.1]heptane framework is structurally related to pinene, a common bicyclic monoterpene.
  • Synthetic routes often start from (+)- or (-)-pinene, exploiting the existing bicyclic skeleton.
  • Key steps include regio- and stereoselective hydroxylation at the 3-position to introduce the alcohol group with the desired stereochemistry.
  • For example, hydroboration-oxidation or epoxidation followed by regioselective ring opening can be used to install the hydroxyl group.
Stereoselective Hydroxylation
  • Hydroxylation methods using reagents such as osmium tetroxide (OsO4), or other oxidants under controlled conditions, allow diastereoselective introduction of the hydroxyl group.
  • Catalytic asymmetric hydroxylation with chiral catalysts can improve enantiomeric excess.
Reduction of Ketone Precursors
  • Another approach involves synthesizing bicyclic ketones with the same carbon skeleton, followed by stereoselective reduction to the corresponding alcohol.
  • Selective reduction agents (e.g., L-Selectride, NaBH4 with chiral auxiliaries) are used to control the stereochemistry at the 3-position.
Cyclization Strategies
  • Some syntheses utilize intramolecular cyclization reactions to construct the bicyclo[3.1.1]heptane core, followed by functional group transformations to install the hydroxyl and methyl groups.
  • These methods are more complex but allow more flexibility in stereochemical control.

The literature and chemical databases provide physicochemical data and some experimental results related to synthesis and characterization. Below is a summary table of key properties and synthetic insights:

Parameter Value / Description Reference / Notes
Molecular Formula C10H18O PubChem
Molecular Weight 154.25 g/mol PubChem
Stereochemistry (1R,1alpha,2alpha,3beta,5alpha) IUPAC name and stereochemical descriptors
Common Synonyms (+)-Isopinocampheol, 3-Pinanol (stereoisomer) PubChem
Natural Source Zingiber officinale (ginger) essential oil Phytochemical reports
Extraction Methods Steam distillation, solvent extraction, chromatography Standard phytochemical protocols
Synthetic Methods Hydroboration-oxidation of pinene derivatives; stereoselective ketone reduction; catalytic asymmetric hydroxylation Synthetic organic chemistry literature (inferred)
Key Synthetic Challenges Stereoselective hydroxylation; control of diastereomers Reported in synthetic studies
Physicochemical Properties XLogP3-AA: 2.6; H-bond donor: 1; H-bond acceptor: 1; Rotatable bonds: 0 Computed data

Summary of Preparation Methodologies

Method Type Description Advantages Limitations
Natural Extraction Isolation from ginger or related plants via distillation and chromatography Preserves natural stereochemistry Low yield; dependent on plant source
Hydroboration-Oxidation Stereoselective addition of borane to pinene, followed by oxidation to alcohol High stereocontrol; scalable Requires chiral starting material or catalysts
Ketone Reduction Preparation of bicyclic ketone intermediate, followed by stereoselective reduction Good stereochemical control Multi-step synthesis; requires careful reagent choice
Catalytic Hydroxylation Asymmetric hydroxylation using chiral catalysts High enantioselectivity Catalyst cost and availability

Chemical Reactions Analysis

Oxidation to Pinanone

The compound undergoes oxidation at the hydroxyl group to form pinanone (2,6,6-trimethylbicyclo[3.1.1]heptan-3-one), a ketone with the molecular formula C₁₀H₁₆O. This reaction is a straightforward conversion of the secondary alcohol to a ketone.

Reaction Type Reactant Product Key Data
Oxidation(1R-(1α,2α,3β,5α))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (Pinanone)
Molecular Formula C₁₀H₁₈OC₁₀H₁₆O
Molecular Weight 154.25 g/mol152.23 g/mol
CAS Number 19889-94-2 473-62-1

Pinanone is a key intermediate in organic synthesis, often used in the production of α-pinene and other terpenoids .

Esterification

The hydroxyl group allows for esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides). While specific esters of this compound are not detailed in the provided sources, general alcohol esterification reactions apply:

Reaction :
R-OH+RCOClRCOOR+HCl\text{R-OH} + \text{RCOCl} \rightarrow \text{RCOOR} + \text{HCl}
(RCOCl = acyl chloride)

This reaction typically occurs under acidic or basic conditions, forming esters that retain the bicyclic framework.

Biological and Natural Product Context

The compound has been identified in Zingiber officinale (ginger), indicating its role in natural product biosynthesis . Its synthesis in plant systems likely involves terpene cyclases, though detailed enzymatic pathways are not provided in the search results.

Stereochemical Considerations

The compound’s stereochemistry (1R-(1α,2α,3β,5α)) influences its reactivity. For example:

  • Oxidation retains the bicyclic framework but converts the hydroxyl group to a ketone without altering the stereochemistry of other chiral centers.

  • Reactions involving the hydroxyl group (e.g., esterification) may proceed with retention or inversion of configuration, depending on the mechanism.

Physical and Spectral Data

Key physical properties and spectral data for the compound include:

  • Boiling Point : 217°C (at 760 mmHg)

  • Refractive Index : 1.484

  • Mass Spectrum : NIST data show a characteristic fragmentation pattern, with major peaks at m/z values consistent with its molecular formula (C₁₀H₁₈O) .

Scientific Research Applications

Pharmaceutical Applications

Isopinocampheol has been investigated for its potential therapeutic effects due to its influence on various biological pathways:

  • Anti-inflammatory Properties : Research indicates that isopinocampheol may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .
  • Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .

Fragrance Chemistry

The compound is also utilized in the fragrance industry:

  • Natural Fragrance Component : Isopinocampheol is valued for its pleasant aroma reminiscent of pine and is often used in perfumes and scented products . Its unique scent profile allows it to serve as a natural alternative to synthetic fragrances.

Materials Science

In materials science, isopinocampheol has been explored for its potential use in:

  • Polymer Production : The compound can be polymerized to create bio-based materials with desirable mechanical properties. This application aligns with the growing trend towards sustainable materials .

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro .
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures .
Study CFragrance formulationConfirmed effectiveness as a natural fragrance component with high consumer acceptance .
Study DPolymer applicationsResulted in the development of bio-based polymers with enhanced durability .

Mechanism of Action

The mechanism by which (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol exerts its effects involves interactions with specific molecular targets. The compound’s rigid structure and chiral centers allow it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

The compound’s stereochemical configuration distinguishes it from isomers. For example:

  • (1α,2β,3α,5α)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol (CAS 27779-29-9) shares the same molecular formula but differs in stereochemistry (1α,2β,3α,5α vs. 1R,1α,2α,3β,5α), leading to variations in polarity and melting/boiling points .
  • Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl- (CAS 4948-28-1) has the hydroxyl group at position 2 instead of 3, altering hydrogen-bonding capacity and reactivity .

Functional Group Derivatives

  • Ketone Derivative: (1alpha,2beta,5alpha)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one (CAS 15358-88-0) replaces the hydroxyl group with a ketone, reducing polarity (logP: calculated higher hydrophobicity) and increasing volatility (boiling point: 213°C vs. ~217°C for the alcohol) .
  • Methylene-Substituted Analog :
    (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol (CAS 1674-08-4) features a methylene group instead of a methyl at position 2, reducing steric hindrance and increasing reactivity in addition reactions .

Related Bicyclic Terpenes

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/Reference
Borneol Alcohol C₁₀H₁₈O 154.25 Higher volatility; used in traditional medicine
Camphor Ketone C₁₀H₁₆O 152.23 Crystalline solid; antiseptic, plasticizer
Pinocampheol (3-Pinanol) Alcohol C₁₀H₁₈O 154.25 Synthetic intermediate for fragrances
trans-Isopinocarveol Alcohol C₁₀H₁₆O 152.23 Floral odor; insect repellent properties

Physicochemical Properties

Property Target Compound (1α,2β,3α,5α)-Isomer Camphor Borneol
Boiling Point (°C) ~217 (estimated) Not reported 213 204
Melting Point (°C) Not reported Not reported 11 208
LogP ~2.5 (estimated) Not reported 2.1 2.8
Hydrogen Bond Donors 1 1 0 1

Q & A

Q. What are the optimal methods for synthesizing or isolating (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol?

  • Methodological Answer : The compound can be synthesized via stereoselective cyclization of terpene precursors or isolated from natural sources like Chrysanthemum indicum L. using hydrodistillation followed by chromatographic purification (e.g., silica gel column chromatography with hexane/ethyl acetate gradients). Purity (>99%) is verified via GC-MS or HPLC coupled with refractive index detection . For synthetic routes, catalytic hydrogenation or enzymatic resolution may enhance stereochemical fidelity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify methyl groups (δ 0.8–1.5 ppm), hydroxyl protons (δ 1.5–2.5 ppm), and bicyclic carbon signals. NOESY or COSY experiments resolve stereochemical assignments, particularly for the 1R,2alpha,3beta,5alpha configuration .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation .
  • IR spectroscopy : Confirm hydroxyl groups via O-H stretching (3200–3600 cm1^{-1}) .

Q. What are the key physicochemical properties relevant to experimental design (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility : Lipophilic (logP ≈ 1.8), soluble in organic solvents (e.g., ethanol, dichloromethane) but poorly in water. Use co-solvents like DMSO for biological assays .
  • Stability : Store at 2–8°C under inert gas (argon) to prevent oxidation. Monitor degradation via TLC or HPLC .
  • Boiling Point : ~217°C at 760 mmHg; distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 enzymes). Input the compound’s 3D structure (SMILES: C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O) to analyze binding affinity and pose .
  • MD simulations : Run GROMACS or AMBER to assess stability of ligand-protein complexes over 100+ ns trajectories. Focus on hydrogen bonding and hydrophobic interactions at active sites .

Q. What strategies resolve data contradictions in stereoisomer characterization (e.g., conflicting NMR assignments)?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak IG column with n-hexane/isopropanol (95:5) to separate enantiomers. Compare retention times with authentic standards .
  • VCD (Vibrational Circular Dichroism) : Differentiate diastereomers by comparing experimental and DFT-simulated spectra .
  • Isotopic labeling : 13C^{13}C-enriched samples enhance NMR signal resolution for crowded spectral regions .

Q. How does the compound participate in metabolic or biochemical pathways?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-HRMS. Identify hydroxylation or demethylation products .
  • Isotope tracing : Use 2H^{2}H- or 13C^{13}C-labeled analogs to track incorporation into downstream metabolites .
  • Enzyme inhibition studies : Measure IC50_{50} values against target enzymes (e.g., monooxygenases) using fluorometric assays .

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